3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a tetrazole ring fused with a naphthopyranone structure. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The tetrazole ring, in particular, is notable for its stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a naphthopyranone derivative with a tetrazole precursor under controlled conditions. The reaction often requires the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1H-tetrazole share the tetrazole ring structure and exhibit similar reactivity.
Naphthopyranone Derivatives: Compounds such as 4H-naphtho[1,2-b]pyran-4-one share the naphthopyranone core and have comparable chemical properties.
Uniqueness
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to the combination of the tetrazole and naphthopyranone structures, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its individual components .
Properties
CAS No. |
50743-55-0 |
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Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H8N4O2/c19-12-10-6-5-8-3-1-2-4-9(8)13(10)20-7-11(12)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |
InChI Key |
LBIIFWPYHLLIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C4=NNN=N4 |
Origin of Product |
United States |
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